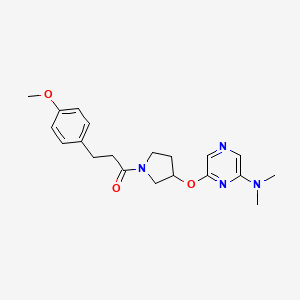

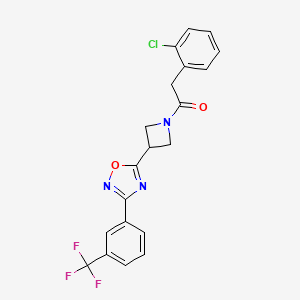

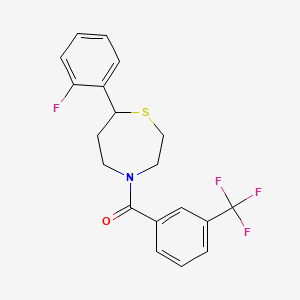

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione” is a novel substituted piperidine-2,6-dione derivative . It is related to lenalidomide analogs that are useful in PROTAC research . These compounds are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .

Synthesis Analysis

The synthesis of lenalidomide nitro precursor, which is related to the compound , has been investigated . The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Molecular Structure Analysis

The molecular formula of a similar compound, “3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione”, is C13H12N2O3 . The average mass is 244.246 Da and the monoisotopic mass is 244.084793 Da .Chemical Reactions Analysis

The compound is a part of a series of novel substituted piperidine-2,6-dione derivatives. Their use in reducing WIZ protein expression levels and/or inducing HbF protein expression levels makes them useful for the treatment of sickle cell disease and β-thalassemia .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione”, include an average mass of 244.246 Da and a monoisotopic mass of 244.084793 Da .Aplicaciones Científicas De Investigación

- Lenalidomide , a derivative of thalidomide, is an immunomodulatory agent that shares structural similarities with EN300-6767175. Lenalidomide is approved for treating multiple myeloma and 5q-deletion-associated myelodysplastic syndrome (del(5q)-MDS) . Researchers explore EN300-6767175’s potential in modulating immune responses and inhibiting tumor growth.

- EN300-6767175 is an analog of lenalidomide. It can be useful in PROTAC (PROteolysis TArgeting Chimeras) research. PROTACs recruit specific proteins for degradation, and EN300-6767175’s interaction with CRBN protein may have implications in targeted protein degradation .

- Novel substituted piperidine-2,6-dione derivatives, including EN300-6767175, have been investigated for treating sickle cell disease. These compounds reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) expression .

Immunomodulation and Cancer Therapy

ProTAC Research

Sickle Cell Disease Treatment

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as a lenalidomide analog , is the ubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.

Mode of Action

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione acts as a ligand for cereblon . It binds to cereblon and induces the enzyme to degrade certain proteins, specifically the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . This interaction leads to changes in cellular processes regulated by these proteins.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its influence on protein degradation. By inducing the degradation of IKZF1 and IKZF3, it can affect cellular processes such as cell cycle progression and immune response. This could potentially lead to antitumor effects .

Propiedades

IUPAC Name |

3-(5-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c14-17-16-8-2-1-7-6-18(13(21)9(7)5-8)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORWRPCCFLWZLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)